

(2-Chloro-4-methoxyphenyl)methanol chemical structure and analysis

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Compound of Interest

Compound Name: (2-Chloro-4-methoxyphenyl)methanol

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An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)methanol

This guide provides a comprehensive technical overview of **(2-Chloro-4-methoxyphenyl)methanol**, a key intermediate in various synthetic applications, particularly in the realm of drug discovery and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, analytical characterization, synthesis, and applications.

Introduction: The Significance of a Versatile Benzyl Alcohol Derivative

(2-Chloro-4-methoxyphenyl)methanol, a substituted benzyl alcohol, serves as a critical building block in organic synthesis. Its unique substitution pattern—a chlorine atom and a methoxy group on the phenyl ring—imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules. The presence of the chloro and methoxy groups can significantly influence the biological activity and pharmacokinetic properties of the final compounds, making this intermediate a subject of interest in medicinal chemistry.^{[1][2]}

The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This versatility

has led to its use in the development of active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and pesticides.[3]

Chemical Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is a thorough grasp of its structure and inherent properties.

Molecular Structure

The structure of **(2-Chloro-4-methoxyphenyl)methanol** consists of a benzene ring substituted with a chloromethyl group at position 1, a chlorine atom at position 2, and a methoxy group at position 4.

IUPAC Name: **(2-Chloro-4-methoxyphenyl)methanol** Molecular Formula: $C_8H_9ClO_2$ [4]

Molecular Weight: 172.61 g/mol [4]

Caption: Chemical structure of **(2-Chloro-4-methoxyphenyl)methanol**.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various analytical systems.

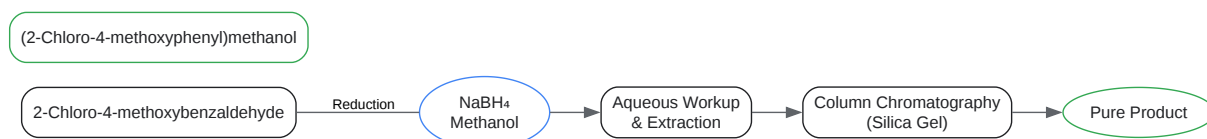
Property	Value	Reference
Boiling Point	282.7 ± 25.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
XLogP3-AA	1.6	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]

Synthesis and Purification Strategies

The synthesis of **(2-Chloro-4-methoxyphenyl)methanol** typically involves the reduction of the corresponding aldehyde, 2-chloro-4-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.

Synthetic Pathway: Reduction of 2-Chloro-4-methoxybenzaldehyde

A common and efficient method for this reduction is the use of sodium borohydride (NaBH_4) in an alcoholic solvent like methanol or ethanol. This method is favored for its mild reaction conditions and high yields.



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Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol: Sodium Borohydride Reduction

The following protocol provides a step-by-step guide for the laboratory-scale synthesis.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxybenzaldehyde in methanol.
- **Reagent Addition:** Cool the solution in an ice bath and add sodium borohydride portion-wise, monitoring the reaction temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Quenching and Workup:** Carefully quench the reaction with water and then acidify with dilute hydrochloric acid. Extract the product with an organic solvent like ethyl acetate.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of **(2-Chloro-4-methoxyphenyl)methanol**.

Spectroscopic Analysis

^1H and ^{13}C NMR spectroscopy are indispensable for structural elucidation. The expected chemical shifts and coupling patterns provide a detailed map of the molecule's carbon-hydrogen framework.

^1H NMR (400 MHz, CDCl_3): The spectrum would typically show a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.

^{13}C NMR (101 MHz, CDCl_3): The carbon spectrum will show distinct signals for the methoxy carbon, the benzylic carbon, and the aromatic carbons, with their chemical shifts influenced by the chloro and methoxy substituents.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, and aromatic C-H and C=C stretches.

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (alcohol)	~3400 (broad)
C-H (aromatic)	~3000-3100
C-H (aliphatic)	~2850-2960
C=C (aromatic)	~1600, 1480
C-O (ether, alcohol)	~1030-1250
C-Cl	~600-800

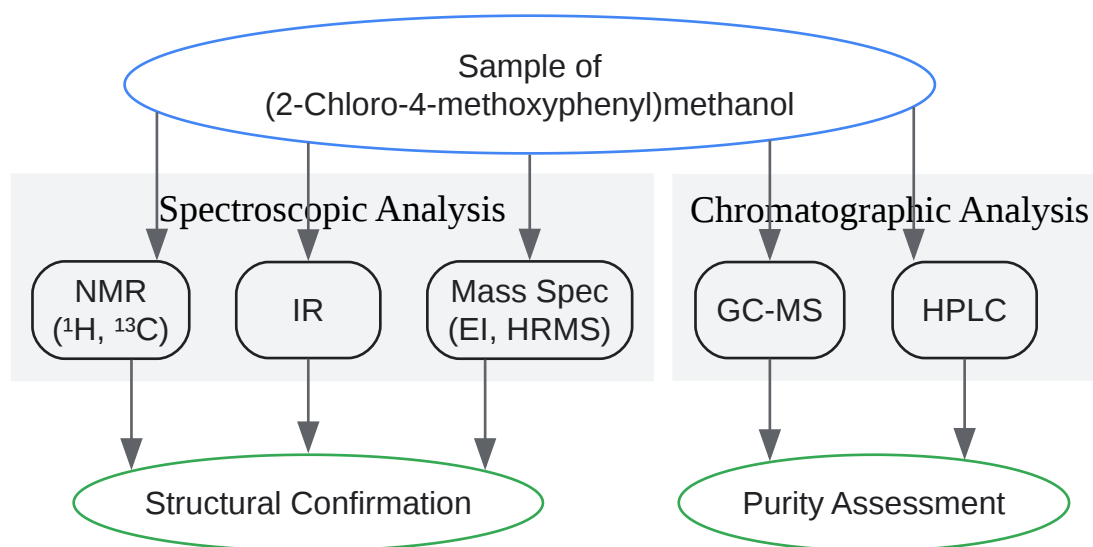
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under Electron Impact (EI) ionization, the molecular ion peak (M⁺) would be observed, along with characteristic fragment ions resulting from the loss of functional groups. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Techniques

GC-MS is a powerful technique for both separation and identification. The compound can be analyzed on a suitable capillary column, and the resulting mass spectrum of the eluting peak can be compared with library data for confirmation.

Typical GC-MS Conditions:

- Column: HP-5MS (or equivalent)
- Injector Temperature: 250 °C
- Oven Program: A temperature gradient program, for example, starting at 60°C and ramping up to 280°C.
- Carrier Gas: Helium
- Detector: Mass Spectrometer (EI mode)



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Caption: Comprehensive analytical workflow for characterization.

Applications in Drug Development and Beyond

The utility of **(2-Chloro-4-methoxyphenyl)methanol** as a synthetic intermediate is well-established.[3] The chloro and methoxy substituents can play crucial roles in modulating the pharmacological profile of a drug candidate.[1][2] For instance, the chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability. The methoxy group can influence solubility and also participate in hydrogen bonding interactions.

This compound and its derivatives are key precursors in the synthesis of a range of biologically active molecules, demonstrating its importance in the pipeline of modern drug discovery.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(2-Chloro-4-methoxyphenyl)methanol**. It is harmful if swallowed and causes skin and serious eye irritation.[6]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

- Handle in a well-ventilated area or under a chemical fume hood.[7]
- Avoid contact with skin, eyes, and clothing.[6]
- Store in a cool, dark, and tightly closed container, away from oxidizing agents.[6]

Conclusion

(2-Chloro-4-methoxyphenyl)methanol is a valuable and versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective and safe utilization in research and development. This guide provides a foundational framework for scientists and researchers working with this important compound.

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